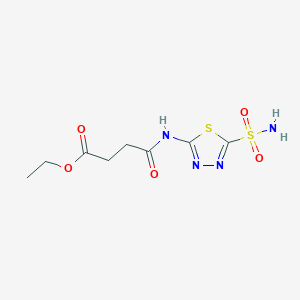

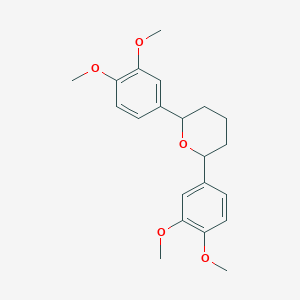

Allyl 3-amino-5-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including nitrification, esterification, and reduction processes. For instance, the synthesis of Methyl 4-butylamino-3-methyl-5-aminobenzoate involves nitrating the corresponding benzoate with a mixture of nitric and sulfuric acid, followed by a reduction step with iron powder, achieving a total yield of 72% . Similarly, Methyl 2-amino-5-fluorobenzoate is synthesized through nitrification, esterification, and hydronation, starting from 3-fluorobenzoic acid, with an optimal synthesis route yielding 81% . These methods could potentially be adapted for the synthesis of Allyl 3-amino-5-methylbenzoate.

Molecular Structure Analysis

The molecular structure of compounds similar to Allyl 3-amino-5-methylbenzoate can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated in the synthesis of a cocrystal involving 2-amino-5-chloropyridine and 3-methylbenzoic acid . Density functional theory (DFT) calculations are also employed to predict the molecular geometry and vibrational frequencies, which are then compared with experimental data .

Chemical Reactions Analysis

The reactivity of the related compounds is studied through their ability to undergo further transformations. For example, the imidazo[1,2-a]benzimidazole derivatives synthesized from quaternary salts can participate in reactions involving reactive substituents and an activated methylene group . The chemical reactivity, molecular electrostatic potential, and potential energy surface scans of these compounds are investigated using theoretical calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Allyl 3-amino-5-methylbenzoate are characterized using various spectroscopic methods, including FTIR, 1H NMR, and 13C NMR . Theoretical calculations, such as HOMO-LUMO energy gap and natural bond orbital analysis, are performed to understand the electronic properties . Additionally, the antioxidant activity, DNA binding affinity, and molecular docking studies provide insights into the biological interactions and potential applications of these compounds .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds synthesized from derivatives similar to Allyl 3-amino-5-methylbenzoate have shown significant antimicrobial activity against various pathogens. For instance, new oxadiazoles, triazoles, and thiadiazoles starting from related compounds have demonstrated notable antimicrobial effects against Escherichia coli and Rhizoctonia bataticola, with some also showing antitubercular activity against Mycobacterium tuberculosis H37Rv strain (Laddi & Desai, 2016).

Antioxidant Properties

Novel derivatives, including those synthesized from precursors similar to Allyl 3-amino-5-methylbenzoate, have been evaluated for their antioxidant activities. These compounds were analyzed for their reducing power, free radical scavenging, and metal chelating activities, showing potential as antioxidants compared to standard agents like EDTA and α-tocopherol (Yüksek et al., 2015).

Nucleophilic Substitution Reactions

Research has delved into nucleophilic substitution reactions involving compounds akin to Allyl 3-amino-5-methylbenzoate, leading to the creation of new derivatives with potential chemical applications. These studies highlight the versatility of such compounds in synthetic organic chemistry (Mataka et al., 1992).

Synthesis of Benzothiophene Derivatives

Compounds related to Allyl 3-amino-5-methylbenzoate have been utilized in synthesizing benzothiophene derivatives, which are of interest due to their pharmacological activities. Such research efforts underscore the potential of these compounds in drug discovery and development (Lumbroso et al., 2015).

Safety And Hazards

While specific safety data for Allyl 3-amino-5-methylbenzoate is not available, allyl compounds in general are known to be hazardous. For instance, Allyl Alcohol is highly flammable, acutely toxic via oral, dermal, and inhalation exposure routes, and can cause skin, eye, and respiratory irritation .

Direcciones Futuras

Propiedades

IUPAC Name |

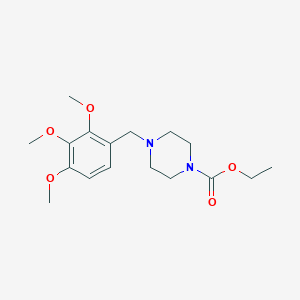

prop-2-enyl 3-amino-5-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-4-14-11(13)9-5-8(2)6-10(12)7-9/h3,5-7H,1,4,12H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJUKVCWIPWWOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623135 |

Source

|

| Record name | Prop-2-en-1-yl 3-amino-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 3-amino-5-methylbenzoate | |

CAS RN |

153775-25-8 |

Source

|

| Record name | Prop-2-en-1-yl 3-amino-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.